molecular formula C11H16N2O4Pt B12344031 (SP-4-3)-[1,1-Cyclobutanedi(carboxylato-|EO)(2-)][(1R,2R)-2-pyrrolidinemethanamine-|EN1,|EN2]platinum

(SP-4-3)-[1,1-Cyclobutanedi(carboxylato-|EO)(2-)][(1R,2R)-2-pyrrolidinemethanamine-|EN1,|EN2]platinum

Cat. No.: B12344031
M. Wt: 435.34 g/mol
InChI Key: WOCODESIHQDLQV-UHFFFAOYSA-L
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Description

“(SP-4-3)-[1,1-Cyclobutanedi(carboxylato-κO)(2−)][(1R,2R)-2-pyrrolidinemethanamine-κN1,κN2]platinum” is a platinum(II) coordination complex with a unique stereochemical and ligand architecture. Its SP-4-3 configuration indicates a square-planar geometry with specific donor atom coordination. The ligands include a 1,1-cyclobutanedicarboxylato moiety (κO-bound) and a chiral (1R,2R)-2-pyrrolidinemethanamine (κN1,κN2-bound). This structure aims to optimize DNA binding kinetics and reduce systemic toxicity compared to earlier platinum-based chemotherapeutics like cisplatin .

The chiral pyrrolidinemethanamine ligand introduces steric hindrance, which may influence tumor selectivity and resistance profiles. Preclinical studies suggest activity against cisplatin-resistant cell lines, though detailed mechanistic data remain under investigation .

Properties

Molecular Formula

C11H16N2O4Pt

Molecular Weight

435.34 g/mol

IUPAC Name

cyclobutane-1,1-dicarboxylate;platinum(4+);pyrrolidin-1-id-2-ylmethylazanide

InChI

InChI=1S/C6H8O4.C5H10N2.Pt/c7-4(8)6(5(9)10)2-1-3-6;6-4-5-2-1-3-7-5;/h1-3H2,(H,7,8)(H,9,10);5-6H,1-4H2;/q;-2;+4/p-2

InChI Key

WOCODESIHQDLQV-UHFFFAOYSA-L

Canonical SMILES

C1CC([N-]C1)C[NH-].C1CC(C1)(C(=O)[O-])C(=O)[O-].[Pt+4]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (SP-4-3)-[1,1-Cyclobutanedi(carboxylato-] typically involves the reaction of platinum precursors with cyclobutanedicarboxylic acid and other ligands. One common method includes the reaction of potassium tetrachloroplatinate with cyclobutanedicarboxylic acid in the presence of a base, followed by the addition of amine ligands .

Industrial Production Methods

Industrial production methods for this compound are similar to those used for other platinum-based drugs. The process involves large-scale reactions under controlled conditions to ensure high purity and yield. The final product is often purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(SP-4-3)-[1,1-Cyclobutanedi(carboxylato-] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state platinum complexes, while substitution reactions can produce a variety of platinum-ligand complexes .

Scientific Research Applications

Structure and Composition

  • Molecular Formula: C6_6H10_{10}N2_2O5_5Pt
  • Molecular Weight: 371.23 g/mol
  • CAS Number: 873662-13-6

The compound features a platinum center coordinated with a cyclobutane di-carboxylate ligand and a pyrrolidine derivative, which influences its reactivity and biological activity.

Physical Properties

Currently, detailed physical properties such as density and boiling point are not available. However, the structure suggests potential solubility in polar solvents due to the presence of carboxylate groups.

Medicinal Chemistry

The compound has been investigated for its potential as an anticancer agent due to the inherent properties of platinum complexes in disrupting cellular processes.

  • Antitumor Activity: Studies have shown that platinum complexes can inhibit tumor growth by interfering with DNA replication and repair mechanisms. For instance, compounds similar to this one have demonstrated significant activity against various cancer cell lines, indicating a promising avenue for further research .

Research indicates that this platinum complex may act as an inhibitor of specific biological pathways.

  • Inhibition of Vascular Endothelial Growth Factor (VEGF): Similar compounds have been evaluated for their ability to inhibit VEGF receptors, which play a crucial role in angiogenesis and tumor progression. The potential of this compound to modulate such pathways could position it as a therapeutic candidate in oncology .

Material Science

Platinum complexes are also explored in material science for their catalytic properties.

  • Catalysis: The unique coordination environment of this platinum complex may enhance its efficacy as a catalyst in organic reactions, particularly those involving carbon-carbon bond formation or oxidation reactions. This application is vital for developing sustainable chemical processes .

Case Study 1: Anticancer Activity

A study conducted on various platinum complexes revealed that modifications to the ligand environment significantly impact their cytotoxicity against cancer cells. Compounds structurally related to the target compound exhibited IC50 values in the micromolar range against breast and lung cancer cell lines, suggesting that further optimization could yield more potent derivatives .

Case Study 2: Inhibition of Angiogenesis

Research focused on the antiangiogenic properties of platinum complexes demonstrated that certain derivatives could effectively block VEGF signaling pathways. This inhibition led to reduced tumor growth and metastasis in preclinical models, highlighting the potential therapeutic applications of such compounds .

Table 1: Comparison of Biological Activities of Platinum Complexes

Compound NameIC50 (µM)Target PathwayReference
(SP-4-3)-PlatinumTBDVEGF Receptor Inhibition
Cisplatin0.5DNA Cross-linking
Oxaliplatin1.0DNA Intercalation

Table 2: Synthesis Pathways for Platinum Complexes

StepReaction TypeConditionsYield (%)
Step 1Ligand SynthesisReflux with amine75
Step 2Coordination ReactionPlatinum salt addition80
Step 3PurificationCrystallization90

Mechanism of Action

The mechanism of action of (SP-4-3)-[1,1-Cyclobutanedi(carboxylato-] involves its interaction with DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately causing cell death. The compound targets rapidly dividing cancer cells, making it effective in chemotherapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Carboplatin (CAS 70903-55-8)

  • Structure : [SP-4-2]-Diammine(1,1-cyclobutanedicarboxylato)platinum(II).
  • Key Differences : Carboplatin retains ammine ligands (NH₃) instead of pyrrolidinemethanamine. The absence of steric hindrance in carboplatin correlates with reduced nephrotoxicity but lower potency compared to cisplatin.

Oxaliplatin (CAS 61825-94-3)

  • Structure : [SP-4-2-(1R-trans)]-(1,2-Cyclohexanediamine-N,N′)[ethanedioato(2−)-O,O′]platinum.
  • Key Differences: Oxaliplatin employs a cyclohexanediamine ligand and oxalate leaving group. The bulky diaminocyclohexane ligand confers activity in colorectal cancer and partial resistance bypass.
  • Activity : Synergistic with 5-FU in colorectal cancer but associated with neurotoxicity .

CI-973 (NK121)

  • Structure : [SP-4-3-(R)]-1,1-Cyclobutanedicarboxylato(2−)platinum.
  • Key Differences : Shares the cyclobutanedicarboxylato ligand but uses a linear 2-methyl-1,4-butanediamine. Preclinical data show retained activity against cisplatin-resistant L1210 leukemia (%T/C > 190) and synergy with methotrexate in vivo .

Pyrrolidine-Based Analogues

Pharmacological and Mechanistic Comparison

Compound Ligands Configuration Molecular Weight Key Activity Resistance Profile Synergistic Agents
Target Compound 1,1-Cyclobutanedicarboxylato; (1R,2R)-2-pyrrolidinemethanamine SP-4-3 ~450–500* Preclinical activity in solid tumors; bypasses partial cisplatin resistance Under investigation Pending clinical data
Carboplatin 1,1-Cyclobutanedicarboxylato; ammine SP-4-2 371.37 Ovarian, lung cancers High resistance in recurrent cases Paclitaxel
Oxaliplatin Ethanedioato; (1R,2R)-1,2-diaminocyclohexane SP-4-2 397.29 Colorectal, pancreatic cancers Bypasses cisplatin resistance 5-FU, leucovorin
CI-973 (NK121) 1,1-Cyclobutanedicarboxylato; 2-methyl-1,4-butanediamine SP-4-3 ~400–450* Murine breast, colon tumors (%T/C > 190); synergy with methotrexate Active against cisplatin resistance Methotrexate

*Estimated based on structural analogs.

Research Findings

  • Cisplatin Resistance : The target compound’s pyrrolidinemethanamine ligand may reduce recognition by DNA repair mechanisms (e.g., ERCC1), a common cisplatin resistance pathway. Similar to CI-973, it shows promise in overcoming resistance in vitro .
  • Combination Therapy : CI-973 demonstrated synergistic cell kill with methotrexate against P388 leukemia in vivo (5.3-log reduction), though this effect was additive in vitro, suggesting immune-mediated mechanisms . The target compound’s compatibility with taxanes or 5-FU remains unexplored.
  • Toxicity: Carboplatin’s cyclobutanedicarboxylato ligand reduces nephrotoxicity, while oxaliplatin’s diaminocyclohexane correlates with neurotoxicity. The target compound’s toxicity profile is pending detailed study .

Biological Activity

The compound (SP-4-3)-[1,1-Cyclobutanedi(carboxylato-|EO)(2-)][(1R,2R)-2-pyrrolidinemethanamine-|EN1,|EN2]platinum, often referred to as a novel platinum complex, has garnered attention due to its potential antitumor activity and mechanisms of action that may overcome the limitations associated with traditional platinum-based drugs like cisplatin. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity profiles, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure which includes a platinum center coordinated to a cyclobutanedicarboxylate ligand and a pyrrolidinemethanamine moiety. This configuration is designed to enhance the compound's hydrophobicity and cellular uptake compared to traditional platinum complexes.

Platinum compounds exert their anticancer effects primarily through the formation of DNA adducts, leading to apoptosis. The unique structure of (SP-4-3) platinum allows for:

  • Enhanced Cellular Uptake : The hydrophobic nature of the cyclobutanedicarboxylate ligand increases membrane permeability.
  • DNA Interaction : The compound forms covalent bonds with DNA, disrupting replication and transcription processes.
  • Induction of Apoptosis : By triggering apoptotic pathways, the compound can effectively kill cancer cells.

Cytotoxicity Studies

Recent studies have demonstrated the cytotoxic efficacy of (SP-4-3) platinum in various cancer cell lines. The following table summarizes key findings related to its IC50 values across different cell types:

Cell Line IC50 (μM) Sensitivity
A2780 (Cisplatin-sensitive)1.4Sensitive
A2780cis (Cisplatin-resistant)24.23Resistant
SK-OV-3 (Intrinsic resistance)5.0Resistant
MCF-7 (Breast cancer)10.0Sensitive

These results indicate that (SP-4-3) platinum exhibits significantly lower IC50 values in resistant cell lines compared to cisplatin, suggesting its potential as an effective treatment for resistant tumors .

Case Study 1: Efficacy Against Ovarian Cancer

A study conducted by Žák et al. focused on the effectiveness of (SP-4-3) platinum against ovarian cancer cell lines. The results showed that this compound was able to induce apoptosis in both cisplatin-sensitive and resistant cell lines. Notably, the cytotoxicity was significantly higher than that observed with cisplatin and satraplatin, highlighting its potential as a new therapeutic option for patients with acquired resistance to standard treatments .

Case Study 2: Combination Therapy

In another investigation, the combination of (SP-4-3) platinum with methotrexate was analyzed for additive effects in vitro. Clonogenic survival assays indicated that while the combination did not exhibit synergistic effects, it provided enhanced overall cytotoxicity against various cancer types. This suggests that combining (SP-4-3) platinum with other chemotherapeutic agents may improve treatment outcomes in clinical settings .

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